三乙酸镓

描述

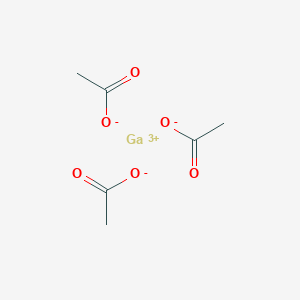

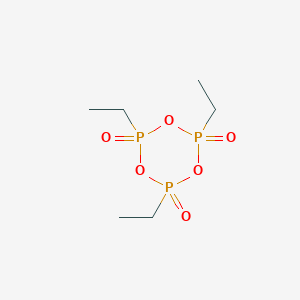

Gallium triacetate, also known as Gallium acetate, is a salt composed of a gallium atom trication and three acetate groups as anions where gallium exhibits the +3 oxidation state . It has a chemical formula of Ga(CH3COO)3 .

Synthesis Analysis

Gallium acetate can be formed using a neutralization reaction where acetic acid reacts with gallium oxide or gallium hydroxide . The reactions are as follows:- 3CH3COOH + Ga(OH)3 → Ga(CH3COO)3 + 3H2O Gallium can also be refluxed in acetic acid for several weeks to produce gallium acetate .

Molecular Structure Analysis

The molecular formula of Gallium acetate is C6H9GaO6 . The average mass is 246.855 Da and the monoisotopic mass is 245.965500 Da .Chemical Reactions Analysis

Gallium acetate is moderately water-soluble and decomposes to gallium oxide when heated to around 70°C . It is a good precursor to ultra-pure compounds, catalysts, and nanoscale materials .Physical And Chemical Properties Analysis

Gallium acetate is a white crystal with a density of 1.57 g/cm^3 . It has a molar mass of 246.85 . The boiling point is 117.1°C .科学研究应用

抗癌应用: 镓(III)配合物,如三(8-喹啉醇ato)镓(III),作为研究性抗癌药物显示出前景。研究了它们在生理条件下的稳定性、与血清蛋白的相互作用以及在组织中的分布模式,揭示了与锌和铁等必需微量元素分布的相似性 (Hummer 等人,2012)。

环境影响: 对接触镓的普通鲤鱼 (Cyprinus carpio) 的研究表明,它对血清生化变量和红细胞形态有显着影响,表明镓暴露的潜在环境影响 (Yang 和 Chen,2003)。

化学中的催化性能: 由镓金属和碘生成的碘化镓,已被用作有机反应中的高效催化剂,例如 Pechmann 缩合,导致香豆素的形成 (Sun 和 Hu,2005)。

医学诊断和治疗剂: 硝酸镓等镓化合物用于医学中的癌症诊断和治疗,以及管理钙和骨代谢紊乱。它们还表现出抗炎、免疫抑制和抗菌特性 (Chitambar,2010)。

核医学: 镓配合物,如 NOTA-UBI,正在 PET 放射性药物中用于感染成像,其中研究比较了镓-68 标记化合物的手动和自动合成方法 (le Roux、Rubow 和 Ebenhan,2020)。

电子工业: 镓化合物,特别是砷化镓,在半导体工业中至关重要,但它们也具有相关的毒性,需要理解和管理 (Chitambar,2010)。

有机合成: 卤化镓在各种有机转化中作为有效的路易斯酸催化剂,突出了它们在有机化学中的催化性能 (Gupta 和 O’Sullivan,2013)。

癌症治疗和成像: 正在探索基于镓的纳米平台在癌症治疗、成像和生物传感方面的进展。镓的特性被用于各种治疗方法中,如光热疗法、声动力疗法和放射治疗 (Pandey、Kulkarni 和 Mutalik,2020)。

安全和危害

未来方向

Gallium and its compounds have been widely used in many emerging fields, such as semiconductors, light-emitting diodes (LED), catalysis, and medicine . The recovery of secondary resources of gallium should receive increasing attention with the shortage of resources and the rise in demand . The future direction in this area is that large-area and vertical devices will mirror the designs of Si, SiC, and GaN power devices, particularly with an emphasis on vertical design with defined conduction paths .

属性

IUPAC Name |

gallium;triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWVTSQYJIPZLW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga(C2H3O2)3, C6H9GaO6 | |

| Record name | gallium(III) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062530 | |

| Record name | Gallium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium triacetate | |

CAS RN |

2571-06-4 | |

| Record name | Acetic acid, gallium salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, gallium salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)

![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)